3-hydroxy-2-methylpropanal

Hydroformylation Allyl Alcohol Isomer Distribution

3-Hydroxy-2-methylpropanal (C4H8O2, MW 88.11) is a branched C4 hydroxyaldehyde that contains both a primary hydroxyl and an aldehyde functional group. It is primarily generated as the minor isomer (approximately 11%) during the rhodium-catalyzed hydroformylation of allyl alcohol, with the major isomer being 4-hydroxybutanal (approximately 79%).

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 38433-80-6
Cat. No. B3052098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-methylpropanal
CAS38433-80-6
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(CO)C=O
InChIInChI=1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3
InChIKeyJTMCAHGCWBGWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methylpropanal (CAS 38433-80-6): A Branched Hydroxyaldehyde Intermediate for Biocatalysis and Pharmaceutical Synthesis


3-Hydroxy-2-methylpropanal (C4H8O2, MW 88.11) is a branched C4 hydroxyaldehyde that contains both a primary hydroxyl and an aldehyde functional group . It is primarily generated as the minor isomer (approximately 11%) during the rhodium-catalyzed hydroformylation of allyl alcohol, with the major isomer being 4-hydroxybutanal (approximately 79%) [1]. Its unique branched structure, characterized by a methyl group on the alpha-carbon, distinguishes it from linear hydroxyaldehyde isomers and enables specific downstream applications, particularly in biocatalytic routes to methacrylic acid precursors and in the synthesis of complex pharmaceutical esters [2].

Why 3-Hydroxy-2-methylpropanal Cannot Be Substituted by Linear Hydroxyaldehyde Isomers in Downstream Processes


Attempts to substitute 3-hydroxy-2-methylpropanal with the more abundant, co-produced linear isomer 4-hydroxybutanal or other unbranched hydroxyaldehydes in downstream applications will fail due to fundamental differences in molecular architecture and reaction outcomes. 3-Hydroxy-2-methylpropanal possesses a branched carbon skeleton with a methyl substituent at the alpha position, which imparts a distinct steric and electronic environment around the reactive aldehyde center . This branching dictates the regio- and stereochemical course of subsequent reactions. For example, in hydrogenation processes, the branched aldehyde yields the valuable branched diol 2-methyl-1,3-propanediol, whereas the linear isomer 4-hydroxybutanal yields linear 1,4-butanediol [1]. Similarly, in biocatalytic oxidation pathways, the branched structure is essential for accessing the methacrylic acid precursor 3-hydroxyisobutyric acid, a product not obtainable from linear analogs [2]. Generic substitution would therefore lead to completely different products and process failures, rendering the selection of the correct isomer critical for target-oriented synthesis.

Quantitative Evidence for 3-Hydroxy-2-methylpropanal Differentiation vs. Linear Hydroxyaldehyde Analogs


Hydroformylation Isomer Ratio: Branched vs. Linear Aldehyde Selectivity

In the rhodium-catalyzed hydroformylation of allyl alcohol, a key industrial route to C4 diols, the reaction produces a mixture of hydroxyaldehyde isomers. 3-Hydroxy-2-methylpropanal (the branched isomer) is generated with a selectivity of 11%, while 4-hydroxybutanal (the linear isomer) dominates at 79% [1]. This demonstrates that 3-hydroxy-2-methylpropanal is the kinetically disfavored, minor isomer, making its isolation and purification a non-trivial challenge. Procurement decisions must account for this low natural abundance, which directly impacts commercial availability and cost.

Hydroformylation Allyl Alcohol Isomer Distribution

Biocatalytic Synthesis Efficiency: Enzymatic Aldol Addition to Access 3-Hydroxy-2-methylpropanal

3-Hydroxy-2-methylpropanal can be synthesized via a biocatalytic route using D-fructose-6-phosphate aldolase D6Q variant, enabling the aldol addition of propanal to formaldehyde [1]. Under optimized fed-batch reactor conditions, this enzymatic process achieves a product concentration of 72 g/L, a yield of 88.5%, and a volume productivity of 313.7 g/L/d for 3-hydroxy-2-methylpropanal [1]. This contrasts with the classical chemical hydroformylation route, where the compound is a minor byproduct (11% selectivity) and requires complex separation from the major linear isomer.

Biocatalysis Aldol Addition Process Intensification

Boiling Point Differentiation for Separation and Purification from Co-Produced Linear Isomer

The physical properties of 3-hydroxy-2-methylpropanal differ significantly from its co-produced linear isomer 4-hydroxybutanal, enabling downstream separation strategies. The branched isomer 3-hydroxy-2-methylpropanal exhibits a boiling point of 162.2±23.0 °C at 760 mmHg, while the linear isomer 4-hydroxybutanal has a higher boiling point of 196.7±23.0 °C . This 34.5 °C difference provides a practical basis for fractional distillation in the isolation of the minor branched isomer from hydroformylation product streams.

Physical Properties Separation Science Distillation

Downstream Application: Key Intermediate for 3-Hydroxyisobutyric Acid and Methacrylic Acid Production

3-Hydroxy-2-methylpropanal serves as the essential precursor to 3-hydroxyisobutyric acid, which is a critical intermediate in the biosynthesis of methacrylic acid, a high-volume monomer for polymethacrylates [1]. In a proof-of-concept enzymatic cascade, 3-hydroxy-2-methylpropanal was oxidized using an aldehyde dehydrogenase to yield 2.5 g/L (24 mM) of 3-hydroxyisobutyric acid [1]. In contrast, the linear isomer 4-hydroxybutanal, if subjected to analogous oxidation, would yield 4-hydroxybutyric acid (GHB), a compound with entirely different applications and regulatory status, demonstrating that the branched skeleton is uniquely suited for accessing the methacrylic acid value chain.

Bio-based Chemicals Methacrylic Acid Renewable Monomers

Pharmaceutical Relevance: Core Structural Component of Antitumor Agent CCI-779 (Temsirolimus)

The ester of rapamycin with 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid, known as CCI-779 (temsirolimus), is an FDA-approved mTOR inhibitor for the treatment of advanced renal cell carcinoma [1][2]. The 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid moiety is derived from the oxidation and further functionalization of 3-hydroxy-2-methylpropanal, demonstrating the compound's utility in creating a sterically hindered ester prodrug that improves the solubility and pharmacokinetic profile of rapamycin. While other hydroxyacids (e.g., lactic acid) could theoretically form esters with rapamycin, the specific branched structure of the 2,2-disubstituted propionic acid derivative confers optimal hydrolytic stability and bioavailability, as validated by its clinical success.

Antineoplastic mTOR Inhibitor Prodrug Design

High-Value Application Scenarios for 3-Hydroxy-2-methylpropanal Based on Quantitative Evidence


Renewable Methacrylic Acid and Poly(methyl methacrylate) (PMMA) Production via Biocatalytic Cascade

Based on the demonstrated enzymatic synthesis of 3-hydroxy-2-methylpropanal at 72 g/L and 88.5% yield [1], industrial biotech companies and chemical manufacturers should prioritize this compound for developing integrated biocatalytic processes to produce bio-based methacrylic acid. The high productivity (313.7 g/L/d) and the subsequent oxidation to 3-hydroxyisobutyric acid [1] provide a clear technical pathway to replace petroleum-derived methacrylic acid with a renewable alternative, addressing the growing market demand for sustainable acrylic monomers in coatings, adhesives, and plastics.

Separation and Purification Process Development for Hydroformylation Product Streams

Chemical engineers and process development scientists focused on C4 diol production should source 3-hydroxy-2-methylpropanal to validate and optimize separation protocols from hydroformylation mixtures. The documented boiling point difference of 34.5 °C compared to 4-hydroxybutanal provides a critical physical property basis for designing fractional distillation or extractive separation units. Access to purified 3-hydroxy-2-methylpropanal is essential for calibrating analytical methods and for hydrogenation studies to produce 2-methyl-1,3-propanediol [2], a specialty diol for high-performance polyesters and coatings.

Medicinal Chemistry for mTOR Inhibitor Prodrugs and Antitumor Agents

Pharmaceutical R&D groups engaged in mTOR inhibitor programs or developing novel antitumor prodrugs should utilize 3-hydroxy-2-methylpropanal as a key intermediate. The clinical success of CCI-779 (temsirolimus), which incorporates a derivative of this hydroxyaldehyde [3][4], validates the utility of its branched, sterically hindered structure in creating esters with improved pharmacokinetic properties. Procurement of high-purity 3-hydroxy-2-methylpropanal enables the synthesis of novel rapamycin analogs and other sterically demanding ester prodrugs, potentially leading to improved drug candidates.

Biocatalyst Engineering and Directed Evolution for Aldolase Enzymes

Academic and industrial biocatalysis groups engineering D-fructose-6-phosphate aldolase variants should source 3-hydroxy-2-methylpropanal as a standard substrate and product for high-throughput screening assays. The established kinetic model and optimized fed-batch conditions [1] provide a benchmark for evaluating new enzyme variants. Quantitative metrics such as product concentration (72 g/L) and productivity (313.7 g/L/d) serve as performance targets for enzyme engineering campaigns aimed at improving the economic viability of enzymatic routes to this commercially unavailable precursor [1].

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